3,9-Diazabicyclo[3.3.1]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[331]nonan-2-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the δ-C-carbonylation of tertiary alkylamines, which is similar to the radical C-carboxylation of branched alkanes . This method provides a straightforward route to the desired bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,9-Diazabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the ketone group in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve standard laboratory techniques such as heating, stirring, and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the nitrogen or carbon atoms.
Scientific Research Applications
3,9-Diazabicyclo[3.3.1]nonan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as anticancer, antimalarial, and anti-inflammatory agents . Additionally, the compound is used in the development of ion receptors, metallocycles, and molecular tweezers .
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, certain derivatives of this compound have been found to have a high affinity for κ-opioid receptors, influencing pain perception and analgesia .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,9-Diazabicyclo[3.3.1]nonan-2-one include 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . These compounds share the bicyclic structure but differ in the substituents attached to the nitrogen atoms and the carbon framework.
Uniqueness: The uniqueness of 3,9-Diazabicyclo[331]nonan-2-one lies in its specific arrangement of nitrogen atoms and the ketone group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-6-3-1-2-5(9-6)4-8-7/h5-6,9H,1-4H2,(H,8,10) |
InChI Key |
VVXUNOUFXNYZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(=O)C(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.